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Compound of Interest

Compound Name: 4,5-difluoro-1H-indole

Cat. No.: B1343729 Get Quote

A Comparative Guide to the Properties of 4,5-
Difluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental and computational properties

of 4,5-difluoro-1H-indole. Due to the limited availability of specific experimental data for this

compound, this guide also includes information on a positional isomer, 5,6-difluoro-1H-indole,

to offer a valuable comparative context for researchers. The guide details generalized

experimental protocols and computational methodologies relevant to the characterization of

these compounds.

Data Presentation: A Comparative Overview
The following tables summarize the key experimental and computational properties of 4,5-
difluoro-1H-indole and its isomer, 5,6-difluoro-1H-indole. It is important to note that while

some data is sourced from established databases, specific experimental values for 4,5-
difluoro-1H-indole are not widely published.

Table 1: Experimental Properties of Difluoro-1H-indole Isomers
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Property 4,5-Difluoro-1H-indole
5,6-Difluoro-1H-indole
(Alternative)

Molecular Formula C₈H₅F₂N[1] C₈H₅F₂N

Molecular Weight 153.13 g/mol [1][2] 153.13 g/mol

Appearance Off-white to yellow solid[3] Data not available

Purity ≥ 95% to 98%[2][4] Data not available

CAS Number 247564-63-2[1][2] 169674-01-5

Table 2: Computational Properties of Difluoro-1H-indole Isomers

Property 4,5-Difluoro-1H-indole
5,6-Difluoro-1H-indole
(Alternative)

IUPAC Name 4,5-difluoro-1H-indole[1] 5,6-difluoro-1H-indole

InChI

InChI=1S/C8H5F2N/c9-6-1-2-

7-5(8(6)10)3-4-11-7/h1-

4,11H[1]

InChI=1S/C8H5F2N/c9-6-3-5-

1-2-11-8(5)4-7(6)10/h1-4,11H

InChIKey
JKIMQGBSJJPZOI-

UHFFFAOYSA-N[1]

YCVSNMPGFSFANR-

UHFFFAOYSA-N

SMILES
C1=CC(=C(C2=C1NC=C2)F)F

[1]
C1=CC2=C(C=C(C=C2N1)F)F

XLogP3-AA 2.2[1] 2.2

Hydrogen Bond Donor Count 1[1] 1

Hydrogen Bond Acceptor

Count
1[1] 1

Polar Surface Area 15.8 Å²[1] 15.8 Å²
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Detailed experimental protocols for the synthesis and characterization of 4,5-difluoro-1H-
indole are not readily available in the surveyed literature. Therefore, generalized procedures

based on established methods for the synthesis and analysis of fluorinated indoles are

provided below.

Synthesis of Difluoro-1H-indoles
A common and versatile method for the synthesis of substituted indoles is the Fischer indole

synthesis. A generalized protocol that can be adapted for the synthesis of difluoro-1H-indoles is

as follows:

Formation of the Phenylhydrazone: React the corresponding difluorophenylhydrazine

hydrochloride with a suitable ketone or aldehyde (e.g., pyruvate) in a suitable solvent like

ethanol. The reaction is typically carried out at room temperature or with gentle heating.

Indolization: The resulting phenylhydrazone is then cyclized to form the indole ring. This step

is usually acid-catalyzed, employing catalysts such as polyphosphoric acid (PPA), zinc

chloride (ZnCl₂), or sulfuric acid (H₂SO₄). The reaction mixture is heated to temperatures

ranging from 80°C to 150°C, depending on the specific substrates and catalyst used.

Work-up and Purification: After the reaction is complete, the mixture is cooled and

neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The crude

product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

The organic layer is washed, dried, and the solvent is evaporated. The final product is

purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Dissolve 5-10 mg of the purified difluoro-1H-indole in a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆). The spectrum is typically recorded on a 300 or 400 MHz spectrometer.

Expected signals would include aromatic protons and the N-H proton of the indole ring. The

chemical shifts and coupling constants will be influenced by the position of the fluorine

atoms.
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¹³C NMR: A solution of 20-50 mg of the sample in a deuterated solvent is used. The

spectrum provides information on the carbon skeleton of the molecule. The carbon signals

will show coupling with the fluorine atoms (¹JCF, ²JCF, etc.), which can aid in the structural

confirmation.

¹⁹F NMR: This technique is crucial for fluorinated compounds. A solution of the sample in a

suitable solvent is analyzed to observe the chemical shifts of the fluorine atoms, providing

direct evidence of their electronic environment.

Infrared (IR) Spectroscopy:

The IR spectrum can be recorded using a KBr pellet or as a thin film. Characteristic peaks

for the indole ring include the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of

the aromatic ring (around 3100-3000 cm⁻¹), and C=C stretching vibrations of the aromatic

ring (around 1600-1450 cm⁻¹). The C-F stretching vibrations are expected to appear in the

region of 1300-1000 cm⁻¹.

Computational Analysis Workflow
The electronic properties of 4,5-difluoro-1H-indole can be investigated using computational

chemistry methods, primarily Density Functional Theory (DFT).
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Computational Workflow

Define Molecular Structure
(4,5-Difluoro-1H-indole)

Geometry Optimization
(e.g., B3LYP/6-311+G(d,p))

Frequency Calculation
(Confirm Minimum Energy Structure)

Calculate Electronic Properties
(HOMO, LUMO, ESP)

Simulate Spectra
(NMR, IR)

Analyze and Compare
with Experimental Data

Click to download full resolution via product page

A generalized workflow for the computational analysis of 4,5-difluoro-1H-indole.

A typical computational study would involve the following steps:

Geometry Optimization: The 3D structure of the molecule is optimized to find its most stable

conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-

311+G(d,p)).
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Frequency Calculations: Vibrational frequency calculations are performed on the optimized

geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

These calculations also provide theoretical IR and Raman spectra.

Electronic Property Calculations: From the optimized geometry, various electronic properties

can be calculated:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-

LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic

excitation properties.

Electrostatic Potential (ESP): An ESP map can be generated to visualize the charge

distribution and identify electrophilic and nucleophilic sites on the molecule.

NMR Spectra Simulation: The chemical shifts of ¹H, ¹³C, and ¹⁹F can be calculated and

compared with experimental data for structural validation.

Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the synthesis,

characterization, and computational analysis of a novel compound like 4,5-difluoro-1H-indole.

Compound Synthesis and Analysis

Synthesis of
4,5-Difluoro-1H-indole

Purification

Computational
Analysis (DFT)

Experimental
Characterization
(NMR, IR, MS)

Data Comparison and
Structure Validation

Property Evaluation
(Biological, Material)

Click to download full resolution via product page

Workflow from synthesis to property evaluation for 4,5-difluoro-1H-indole.
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This guide serves as a foundational resource for researchers interested in the properties and

potential applications of 4,5-difluoro-1H-indole. While specific experimental data is currently

sparse, the provided methodologies and comparative data for a related isomer offer a solid

starting point for further investigation and drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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